1,2-Difluoro-3-methyl-4-nitrobenzene

Übersicht

Beschreibung

1,2-Difluoro-3-methyl-4-nitrobenzene, also known as 3,4-Difluoronitrobenzene, is a synthetic compound that belongs to the family of nitroaromatic compounds . It has a molecular weight of 159.09 and its linear formula is F2C6H3NO2 .

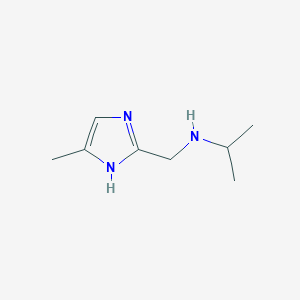

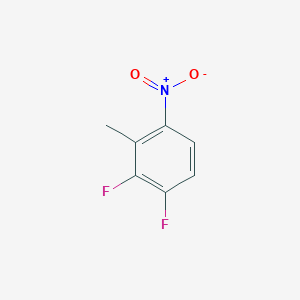

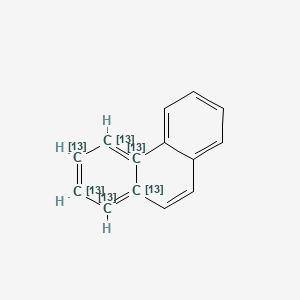

Molecular Structure Analysis

The molecular structure of 1,2-Difluoro-3-methyl-4-nitrobenzene consists of a benzene ring with two fluorine atoms, one methyl group, and one nitro group attached to it . The SMILES string representation of the molecule is [O-]N+c1ccc(F)c(F)c1 .Physical And Chemical Properties Analysis

1,2-Difluoro-3-methyl-4-nitrobenzene is a solid crystalline compound with a molecular weight of 173.12 g/mol . It has a density of 1.374 g/cm³ and is slightly soluble in water . The compound is also characterized by a refractive index of 1.509 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

1,2-Difluoro-3-methyl-4-nitrobenzene can be used in the synthesis of heterocyclic compounds such as 1,2,3-triazole-fused pyrazines and pyridazines . These heterocycles are obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

Medicinal Chemistry

This compound has found applications in medicinal chemistry. For instance, structures containing heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . They have also demonstrated GABA A allosteric modulating activity .

Fluorescent Probes

1,2-Difluoro-3-methyl-4-nitrobenzene can be used in the creation of fluorescent probes . These probes are useful in various fields, including biology and chemistry, for detecting and measuring different substances.

Structural Units of Polymers

This compound can serve as a structural unit of polymers . Polymers with these structural units can be used in various applications, including the creation of solar cells .

Anti-inflammatory Effects

Gem-difluorobisarylic derivatives, which can be synthesized from 1,2-Difluoro-3-methyl-4-nitrobenzene, have shown anti-inflammatory effects in primary macrophages . They exert their anti-inflammatory activities by lowering the secretion of interleukin-6, nitric oxide, and prostaglandin E2, and decreasing the protein expression of inducible nitric oxide synthase and cyclooxygenase-2 .

Thermochemical Studies

3,4-Difluoronitrobenzene, a compound related to 1,2-Difluoro-3-methyl-4-nitrobenzene, has been used in experimental and computational thermochemical studies . These studies help in understanding the properties and behaviors of these types of compounds.

Safety and Hazards

1,2-Difluoro-3-methyl-4-nitrobenzene is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with caution and appropriate safety protocols should be followed.

Wirkmechanismus

Pharmacokinetics

The metabolism of these compounds typically involves reductive transformation, and excretion likely occurs via renal and hepatic routes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Difluoro-3-methyl-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

Eigenschaften

IUPAC Name |

1,2-difluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMLBEQUDLHJMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677402 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-3-methyl-4-nitrobenzene | |

CAS RN |

914348-35-9 | |

| Record name | 1,2-Difluoro-3-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

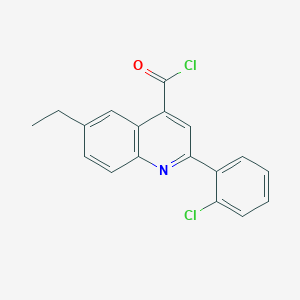

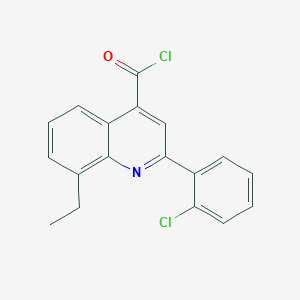

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)

![2-methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-1-amine dihydrochloride](/img/structure/B1421334.png)

![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)

![N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1421337.png)

![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1421338.png)